N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various functionalized indazole derivatives .
Scientific Research Applications
N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
919107-82-7 |
---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-benzyl-3-methoxy-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-3-11-22-19(24-2)16-10-9-15(12-17(16)21-22)18(23)20-13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,20,23) |
InChI Key |
KUVPBMKJAVRMQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.